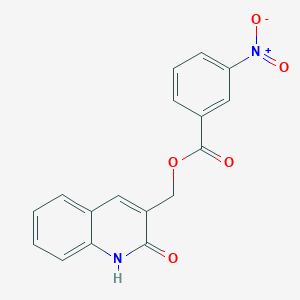
(2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate
Overview
Description
(2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate: is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system fused with a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate typically involves the condensation of 3-nitrobenzoic acid with (2-oxo-1H-quinolin-3-yl)methanol. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: (2-oxo-1H-quinolin-3-yl)methyl 3-aminobenzoate.
Substitution: Various quinoline ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which exhibits fluorescence properties. It is also investigated for its interactions with biological macromolecules like proteins and DNA .
Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. The presence of the nitro group and quinoline ring system contributes to its biological activity .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress in cells .
Molecular Targets and Pathways:
DNA Intercalation: The compound intercalates with DNA, inhibiting replication and transcription.
Oxidative Stress: The bioreduction of the nitro group generates reactive oxygen species (ROS), leading to cellular damage.
Comparison with Similar Compounds
Quinoline: A basic structure similar to (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate but lacks the ester and nitro groups.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities but different structural features.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position of the quinoline ring, exhibiting unique pharmacological properties.
Uniqueness: this compound is unique due to the combination of the quinoline ring, nitro group, and ester functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-13(8-11-4-1-2-7-15(11)18-16)10-24-17(21)12-5-3-6-14(9-12)19(22)23/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODDLKOFQBTBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320001 | |
| Record name | (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
673453-96-8 | |
| Record name | (2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


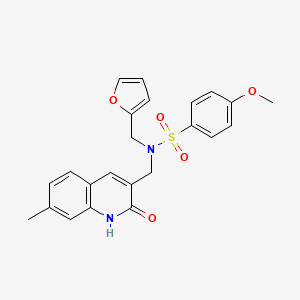
![1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B7699532.png)
![N-(3,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7699549.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)
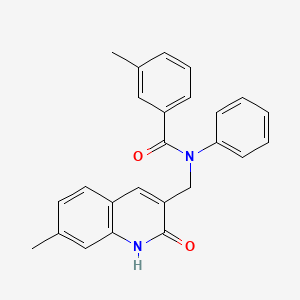
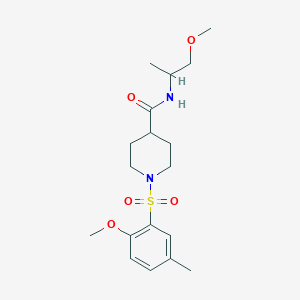
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-nitroaniline](/img/structure/B7699587.png)

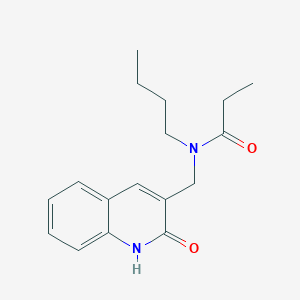
![N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B7699599.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7699610.png)
![N-(3-methylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7699611.png)
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
